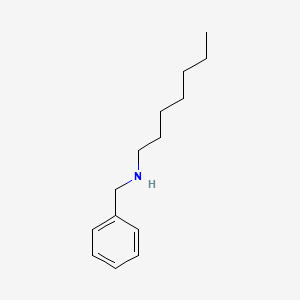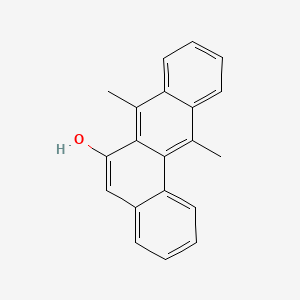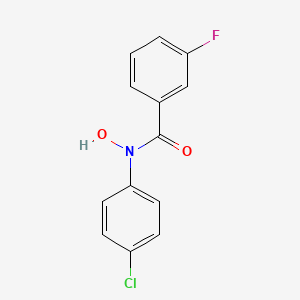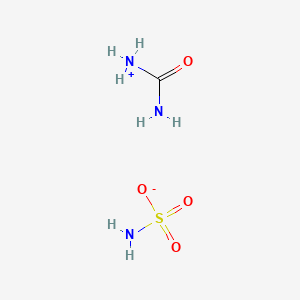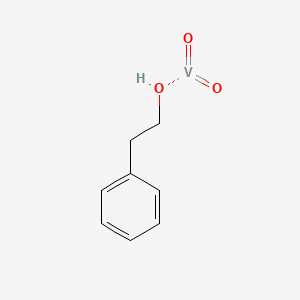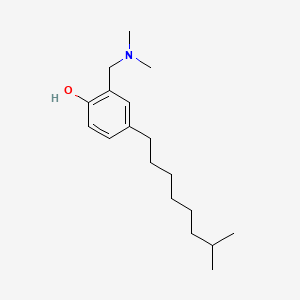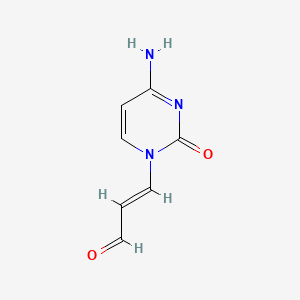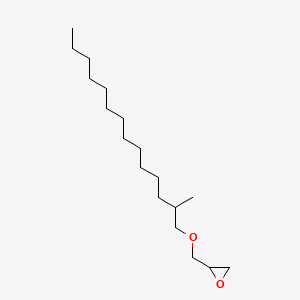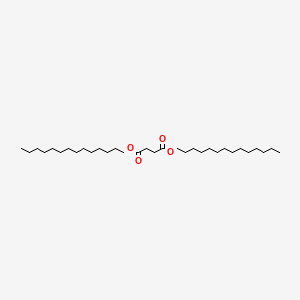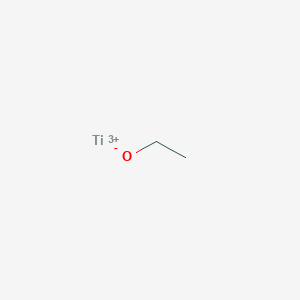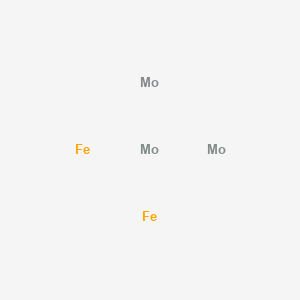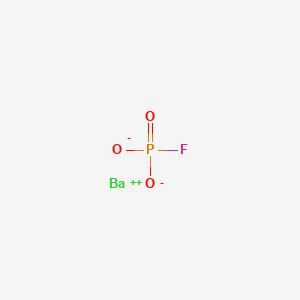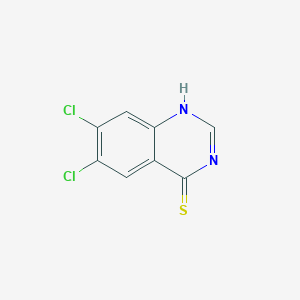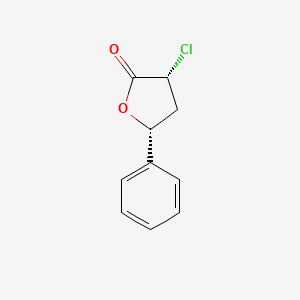
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is a cyclic ether compound with the molecular formula C11H22O5 It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
科学研究应用
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation of metal ions in industrial processes.
作用机制
The mechanism of action of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This coordination can affect various molecular targets and pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Similar structure but without the methyl group.
2-Hydroxymethyl-15-crown-5: Contains a hydroxymethyl group instead of a methyl group.
2,2′-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form of the compound.
Uniqueness
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and complexation properties. This slight structural variation can lead to differences in its ability to form complexes with specific metal ions, making it suitable for specialized applications .
属性
CAS 编号 |
68167-84-0 |
|---|---|
分子式 |
C11H22O5 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C11H22O5/c1-11-10-15-7-6-13-3-2-12-4-5-14-8-9-16-11/h11H,2-10H2,1H3 |
InChI 键 |
SAKBPRPEERBQLX-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


